molecular formula C19H24N4O3 B5610759 (3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No.: B5610759
M. Wt: 356.4 g/mol
InChI Key: UGZLFSPOGKQKKF-LIRRHRJNSA-N
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Description

(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a hexahydropyrrolo[3,4-c]pyridine core, which is fused with a benzimidazole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and solvents to facilitate the reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid is unique due to its fused ring structure and the presence of both a hexahydropyrrolo[3,4-c]pyridine core and a benzimidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3aS,7aR)-5-methyl-2-[2-(2-methylbenzimidazol-1-yl)acetyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-20-15-5-3-4-6-16(15)23(13)10-17(24)22-9-14-7-8-21(2)11-19(14,12-22)18(25)26/h3-6,14H,7-12H2,1-2H3,(H,25,26)/t14-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZLFSPOGKQKKF-LIRRHRJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N3CC4CCN(CC4(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N3C[C@@H]4CCN(C[C@@]4(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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